molecular formula C16H28N2O6 B3105281 2-Oxa-6-azaspiro[3.5]nonane hemioxalate CAS No. 1523618-13-4

2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Cat. No. B3105281
CAS RN: 1523618-13-4
M. Wt: 344.40
InChI Key: QNHDSQFXHQLKGQ-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.5]nonane hemioxalate is a spiro compound . Spiro forms of oxazines find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . Spiro compounds are used as photochromic materials .


Molecular Structure Analysis

The InChI code for 2-Oxa-6-azaspiro[3.5]nonane hemioxalate is 1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) . The molecular weight is 344.41 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxa-6-azaspiro[3.5]nonane hemioxalate include a molecular weight of 344.41 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Photochromic Materials

Spiro forms of oxazines, which include “2-Oxa-6-azaspiro[3.5]nonane hemioxalate”, find applications as photochromic materials . They frequently display chromism, reversibly interchanging between their colorless and colored forms .

Chemical Synthesis

This compound is used in chemical synthesis . Its unique structure makes it a valuable building block in the creation of complex organic molecules .

Chromatography

Due to its unique properties, “2-Oxa-6-azaspiro[3.5]nonane hemioxalate” can be used in chromatography, a laboratory technique for the separation of mixtures .

Material Science

In material science, this compound can be used in the development of new materials with unique properties .

Life Science Research

In life science research, “2-Oxa-6-azaspiro[3.5]nonane hemioxalate” can be used in various experiments to understand the behavior of biological systems .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . A Material Safety Data Sheet (MSDS) is available .

properties

IUPAC Name

2-oxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHDSQFXHQLKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)COC2.C1CC2(CNC1)COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-6-azaspiro[3.5]nonane hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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